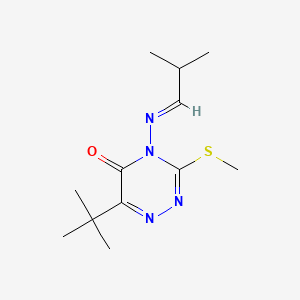

Isomethiozin

Description

Historical Context and Evolution as a Herbicidal Agent

The development of herbicides has been a progressive journey, evolving from early inorganic compounds to sophisticated synthetic organic molecules. The post-World War II era marked a significant transformation with the advent of organic herbicides, such as the phenoxyacetic acid derivatives, which revolutionized weed control by offering selectivity and cost-effectiveness researchgate.netslideshare.net. Isomethiozin emerged within this evolving landscape of agrochemical research. While specific dates for its initial discovery or commercialization are not detailed in the available literature, it is recognized as a herbicide that has been part of the agrochemical inventory and subject to classification systems developed in recent decades bioone.orgresearchgate.net. Its inclusion in these systems suggests its establishment as a herbicidal agent, contributing to the array of chemical tools available for weed management.

Chemical Classification within Pesticide Families (e.g., Triazinones)

This compound is definitively classified as a triazinone herbicide hracglobal.combcpcpesticidecompendium.orgherts.ac.ukgoogle.comagropages.comresearchgate.netasacim.org.ar. This classification places it within a significant group of herbicidal compounds characterized by their chemical structure. The Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) utilize systematic classifications based on chemical families and modes of action to aid in understanding herbicide efficacy and managing herbicide resistance hracglobal.combcpcpesticidecompendium.orgresearchgate.netasacim.org.ar.

Within these frameworks, this compound is assigned to HRAC Group C1 , which denotes herbicides that inhibit photosynthesis by targeting Photosystem II hracglobal.comherts.ac.uk. This mode of action is shared by other well-known triazinone herbicides such as Metamitron, Metribuzin (B1676530), Hexazinone, Amibuzin, and Ethiozin, underscoring this compound's position within this chemical family researchgate.netbcpcpesticidecompendium.orggoogle.com.

Significance in Contemporary Agronomic Science and Environmental Studies

The significance of this compound in contemporary agronomic science is primarily linked to its classification and mode of action. As a Photosystem II inhibitor, it plays a role in the broader discussion and management of herbicide resistance, a critical issue in modern agriculture bioone.orgherts.ac.uk. Understanding the mechanisms by which herbicides like this compound function is crucial for developing effective weed control programs that can mitigate the development of resistant weed populations.

While specific contemporary research findings detailing this compound's direct impact or novel applications in current agronomic or environmental studies are not extensively covered in the provided sources, its inclusion in patent literature for agrochemical compositions suggests its continued relevance in product formulation and development google.com. The ongoing study of such compounds contributes to the scientific understanding necessary for optimizing crop protection strategies and ensuring sustainable agricultural practices.

Key Chemical Information for this compound

| Property | Value |

| Common Name | This compound |

| CAS Number | 57052-04-7 |

| Molecular Formula | C₁₂H₂₀N₄OS |

| Molecular Weight | 268.38 g/mol |

| Chemical Family | Triazinone |

| Mode of Action (HRAC) | C1 (Photosystem II inhibitors) |

| Synonyms | Tantizon, DIC 1577 |

Related Compounds Mentioned

this compound

Metamitron

Metribuzin

Hexazinone

Amibuzin

Ethiozin

Ametridione

Structure

3D Structure

Properties

IUPAC Name |

6-tert-butyl-4-(2-methylpropylideneamino)-3-methylsulfanyl-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4OS/c1-8(2)7-13-16-10(17)9(12(3,4)5)14-15-11(16)18-6/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTLOILRKLUURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=NN1C(=O)C(=NN=C1SC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042067 | |

| Record name | 4-Isobutylidenamino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57052-04-7 | |

| Record name | Isomethiozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57052-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isobutylidenamino-6-tert-butyl-3-methylthio-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-4-isobutylidenamino-3-methylthio-1,2,4-triazin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Isomethiozin

Established Synthetic Pathways for Isomethiozin Production

The synthesis of this compound primarily involves the construction of its core 1,2,4-triazin-5(4H)-one ring system, followed by specific functionalization. A key intermediate in this process is 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one .

The synthesis of the crucial intermediate, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one , typically begins with 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one . This mercapto-triazinone serves as the foundational structure, onto which the methylthio group is introduced.

The formation of the 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one precursor itself can be achieved through various cyclization reactions, often involving thiosemicarbazide (B42300) derivatives and appropriate carbonyl compounds or their equivalents. For instance, reactions involving furan-2,3-diones with S-methylisothiosemicarbazide hydroiodide have been reported to yield 1,2,4-triazine-5(4H)-ones nih.gov. While this specific route might not be directly for the this compound precursor, it illustrates the general approach to building the triazine ring.

The subsequent step to obtain the methylthio derivative involves the methylation of the thiol group present in 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one . This transformation is a common functional group interconversion in organic synthesis.

The methylation of 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one to yield 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one is typically carried out under mild conditions. Common procedures involve reacting the mercapto precursor with a methylating agent in the presence of a base and a suitable solvent.

Methylating Agents: Dimethyl sulfate (B86663) or methyl iodide are frequently employed as the source of the methyl group.

Bases: Anhydrous sodium carbonate or sodium hydroxide (B78521) solutions are used to deprotonate the thiol group, making it nucleophilic for reaction with the methylating agent.

Solvents: Acetone or a mixture of methanol (B129727) and water are commonly used as reaction media.

Catalysts: In some protocols, potassium iodide is utilized as a catalyst to accelerate the reaction google.com.

Reaction Conditions: The reactions are generally performed at mild temperatures, ranging from room temperature up to 45 °C, for a duration of 2 to 5 hours. These conditions are favorable for achieving high yields and ensuring process safety.

Following the reaction, the product is typically isolated by precipitation upon addition of water, followed by filtration, washing, and drying. High yields, often exceeding 80-90%, are reported for this methylation step google.comprepchem.comgoogle.comprepchem.com.

The final step to form this compound from the 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one intermediate would likely involve a condensation reaction. Specifically, the imine linkage in this compound suggests a reaction between a precursor containing an amino or hydrazinyl group at the 4-position and isobutyraldehyde (B47883) (2-methylpropanal). If the intermediate is indeed the 4-amino compound, a direct condensation with isobutyraldehyde could form the imine. Alternatively, if a hydrazinyl precursor is involved (as seen in the synthesis of related analogues pensoft.net), a similar condensation would occur.

Design and Synthesis of this compound Analogues and Derivatives

The synthesis of this compound and its analogues showcases the versatility of triazine chemistry in creating compounds with tailored biological activities. Modifications can be made to various parts of the molecule, including the substituents on the triazine ring and the nature of the imine or amino linkage.

The synthesis of this compound and its related compounds involves several key functional group transformations and structural modifications:

Methylation: The conversion of a thiol (-SH) group to a methylthio (-SCH3) group is a critical step, as seen in the synthesis of the intermediate 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one . This is a standard S-alkylation reaction.

Imine Formation: The characteristic imine linkage (=N-) in this compound is typically formed through the condensation of an amine or hydrazine (B178648) with an aldehyde or ketone. In the case of this compound, this would involve the reaction of a suitable triazine precursor with isobutyraldehyde.

Ring System Construction: The 1,2,4-triazin-5(4H)-one core itself is assembled through cyclization reactions, often involving precursors like mercapto-triazines or their derivatives reacting with carbonyl compounds or their equivalents.

Substitution on Triazine Ring: Analogues of this compound can be synthesized by varying the substituents on the triazine ring. For example, the tert-butyl group or the methylthio group could potentially be altered, or different amines could be used in the synthesis of related triazine herbicides like terbutryn (B1682747) or terbuthylazine, which are derived from cyanuric chloride and various amines echemi.comthegoodscentscompany.com.

While specific novel approaches for this compound are not detailed in the provided search results, research into related triazine compounds highlights general strategies. These include:

One-Pot Syntheses: Development of one-pot procedures for synthesizing complex triazine derivatives, such as pyrazole-s-triazine hybrids, streamlines the synthetic process and improves efficiency herts.ac.uk.

Condensation Reactions: The use of condensation reactions with aldehydes and hydrazines is a common method for creating various triazine derivatives, as demonstrated in the synthesis of analogues of this compound pensoft.net.

Variations on Precursors: Research into triazine chemistry often explores different starting materials and cyclization strategies to access diverse structural motifs. For example, syntheses involving furan-2,3-diones have yielded various triazine and pyrazine (B50134) derivatives nih.gov.

Data Tables

Table 1: Synthesis of Key Intermediate: 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one

| Precursor | Methylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | References |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Dimethyl sulfate | Anhydrous Na₂CO₃ | Acetone | KI | 15-45 | 2-5 | ≥90 | google.com |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl iodide | 45% NaOH soln. / H₂O | Methanol/Water | - | ≤30 | 2-4 | 81-84.3 | prepchem.comgoogle.comprepchem.com |

| 4-amino-6-tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-one | Methyl iodide | 2N NaOH soln. | Methanol | - | 0 (initial), 20 | 4 | 82 | prepchem.com |

Mechanistic Elucidation of Isomethiozin S Biological Action

Molecular Mode of Action of Isomethiozin

Photosystem II Inhibition Mechanisms in Target Organisms

This compound functions as a potent inhibitor of photosynthesis by targeting Photosystem II (PSII), a crucial protein complex embedded in the thylakoid membranes of chloroplasts rsc.orgpsu.edubrown.edu. As a member of the triazinone herbicide family, this compound binds to the D1 protein within the PSII complex chemistnotes.comwm.edu. This binding event disrupts the electron transport chain at the QB-binding site, effectively blocking the flow of electrons from PSII to downstream components.

The inhibition of electron transport leads to a cascade of detrimental effects on the photosynthetic process. Specifically, it halts the photolysis of water and the subsequent generation of ATP and NADPH, which are essential for carbon fixation and the production of energy required for plant growth chemistnotes.com. Furthermore, the blockage of electron flow can result in the over-excitation of chlorophyll (B73375) molecules, leading to the formation of reactive oxygen species (ROS), such as singlet oxygen ((1)O₂). These ROS can cause oxidative damage to cellular components, including lipids and proteins within the chloroplast membranes, ultimately leading to cell death chemistnotes.comnih.gov.

Biochemical Pathways Disrupted by this compound Activity

The primary disruption caused by this compound is the inhibition of electron transport in Photosystem II, which directly impacts the light-dependent reactions of photosynthesis. This inhibition has profound downstream effects on various biochemical pathways essential for plant survival and growth.

The cessation of ATP and NADPH production due to PSII inhibition halts the Calvin cycle, the primary pathway for carbon fixation and sugar synthesis. Consequently, plants are unable to convert atmospheric carbon dioxide into usable organic compounds. The lack of energy (ATP) and reducing power (NADPH) also impairs other anabolic processes, including the synthesis of amino acids, lipids, and nucleic acids.

Furthermore, the accumulation of ROS generated as a byproduct of inhibited electron transport can lead to oxidative stress. This stress can damage cellular components, disrupt enzyme activity, and impair the function of various metabolic pathways involved in cellular respiration, defense mechanisms, and signal transduction. While the direct disruption of specific biochemical pathways beyond the core photosynthetic process by this compound is not extensively detailed in available literature, the consequences of PSII inhibition fundamentally compromise the plant's energy metabolism and biosynthetic capabilities.

Electrochemical Behavior and Mechanistic Studies of this compound Reduction/Oxidation

Voltammetric techniques, particularly differential-pulse polarography (DPP), have been employed to study the electrochemical behavior of this compound, providing insights into its redox processes and enabling its quantitative analysis rsc.orgpsu.edupineresearch.comnih.govregulations.gov.

Voltammetric and Polarographic Investigations of Redox Processes

Studies utilizing differential-pulse polarography (DPP) have established that this compound undergoes electrochemical reduction. These investigations typically employ a Britton-Robinson buffer at a specific pH, often in the presence of a supporting electrolyte like NaClO₄.

In a typical DPP analysis, this compound exhibits two distinct reduction waves. For instance, in a 0.1 M NaClO₄ solution with a Britton-Robinson buffer at pH 1.90, this compound shows reduction peaks at approximately -0.52 V and -0.93 V versus Ag/AgCl rsc.orgpsu.edu. The electrochemical system is characterized as irreversible and primarily controlled by diffusion processes rsc.orgpsu.edu. The first reduction wave, observed at a less negative potential (-0.52 V), has been attributed to the reduction of the azomethine group within the this compound molecule. The second wave, occurring at a more negative potential (-0.93 V), is associated with the reduction of the keto group psu.edu.

DPP offers significant advantages for the analysis of compounds like this compound, including improved signal-to-noise ratios and lower detection limits compared to other polarographic techniques. Detection limits as low as 1 × 10⁻⁶ M have been reported for the first reduction wave, allowing for sensitive quantification in various matrices, including soil samples where levels as low as 0.04 µg g⁻¹ can be detected rsc.orgchemistnotes.com.

Table 1: Electrochemical Reduction Potentials of this compound

| Parameter | Value (vs. Ag/AgCl) | Buffer System | Supporting Electrolyte | pH | Nature of Process | Attributed Group |

| First Reduction Wave (Peak) | -0.52 V | Britton-Robinson | 0.1 M NaClO₄ | 1.9 | Irreversible, Diffusion-controlled | Azomethine |

| Second Reduction Wave (Peak) | -0.93 V | Britton-Robinson | 0.1 M NaClO₄ | 1.9 | Irreversible, Diffusion-controlled | Keto |

Correlation of Electrochemical Properties with Biological Activity

The electrochemical behavior of a molecule, such as its reduction potentials and the reversibility of its redox processes, can provide insights into its reactivity and potential interactions with biological targets. While specific, detailed correlations between this compound's precise electrochemical properties and its herbicidal activity at PSII are not extensively documented in the provided literature, general principles apply.

The observed reduction potentials indicate the ease with which this compound can accept electrons. The irreversibility of the reduction waves suggests complex electron transfer mechanisms or subsequent chemical reactions following electron uptake. These electrochemical characteristics are fundamental to understanding how this compound might interact with redox-active sites within biological systems.

Structure Activity Relationship Sar Studies of Isomethiozin and Its Analogues

Identification of Key Structural Determinants for Herbicidal Efficacy

Identifying key structural determinants involves analyzing a series of Isomethiozin analogues, where specific functional groups or molecular fragments are altered. These modifications can include changes in lipophilicity, electronic distribution, steric bulk, and the presence or absence of specific heteroatoms or functional groups. By correlating these structural variations with observed herbicidal activity, researchers can pinpoint the molecular features that are critical for binding to the target site and eliciting a biological response. For instance, changes in the substitution pattern on aromatic rings or modifications to the linker regions can significantly impact efficacy, selectivity, and metabolic stability.

Illustrative Table: Hypothetical SAR Data for this compound Analogues

| Analogue ID | Structural Modification (vs. This compound) | Relative Herbicidal Activity (%) | Key Feature Impacted |

| ISO-001 | Substitution at position X with -CH3 | 85 | Electronic/Steric |

| ISO-002 | Substitution at position Y with -Cl | 110 | Electronic/Lipophilic |

| ISO-003 | Replacement of S atom with O | 30 | Electronic/Binding |

| ISO-004 | Elongation of alkyl chain | 95 | Lipophilic/Steric |

| ISO-005 | Introduction of a chiral center | 70 (for one enantiomer) | Stereochemical |

Note: This table presents hypothetical data to illustrate the principles of SAR analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate structural properties (descriptors) of molecules with their biological activity. This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the discovery process.

QSAR models are built using statistical or machine learning techniques that relate molecular descriptors (e.g., logP, molar refractivity, topological indices, quantum chemical parameters) to experimentally determined biological activity (e.g., IC50 values, herbicidal efficacy percentages) protoqsar.comresearchgate.netnih.gov. For this compound, QSAR models can be developed to predict the herbicidal potency of novel analogues. These models can identify which structural features contribute positively or negatively to activity, enabling targeted synthesis of more potent compounds. For example, a QSAR equation might reveal that increased lipophilicity within a certain range enhances membrane penetration, thereby increasing potency.

Illustrative QSAR Model Equation (Hypothetical):

Where:

represents biological potency.

is the octanol-water partition coefficient (lipophilicity).

is the Topological Polar Surface Area.

is the Molar Refractivity (steric/electronic descriptor).

are regression coefficients determined by the model.

Modern SAR analysis increasingly leverages advanced computational techniques, including machine learning (ML) and artificial intelligence (AI) iceye.commdpi.comelifesciences.orgnih.gov. These methods can handle complex, high-dimensional datasets and uncover non-linear relationships between structure and activity that traditional statistical methods might miss. Techniques such as random forests, support vector machines, and deep neural networks can be employed to build highly predictive QSAR models. AI can also be used for scaffold hopping and identifying novel structural motifs with potential herbicidal activity, expanding the chemical space explored in drug discovery.

Conformational Analysis and Molecular Docking Studies

Understanding how a molecule interacts with its biological target at an atomic level is crucial. Molecular docking and conformational analysis provide insights into these interactions.

Molecular docking simulates the binding of a ligand (this compound or its analogues) to a target protein, predicting the most favorable binding pose and estimating the binding affinity jscimedcentral.comopenaccessjournals.comnih.govmdpi.comfrontiersin.org. This process involves exploring the conformational space of the ligand and its orientation within the target's active site. Docking studies can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the herbicide and its target enzyme or protein. By analyzing these interactions, researchers can identify critical binding residues and understand how structural modifications affect binding strength and specificity. For herbicides, common targets include enzymes involved in amino acid biosynthesis, fatty acid synthesis (e.g., Acetyl-CoA carboxylase - ACCase), or photosynthesis mdpi.comresearchgate.netnih.gov.

Illustrative Docking Interaction Profile (Hypothetical)

| Interaction Type | Residue in Target | This compound Moiety Involved | Interaction Strength (e.g., kcal/mol) |

| Hydrogen Bond | Serine-201 | Hydroxyl group | -5.2 |

| Hydrophobic | Phenylalanine-150 | Aromatic ring | -3.8 |

| Van der Waals | Leucine-310 | Alkyl chain | -2.5 |

| Electrostatic | Aspartate-55 | Charged group | -4.5 |

Note: This table illustrates the type of data generated from molecular docking studies.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence biological activity nih.govmdpi.commhmedical.comijpsjournal.commdpi.com. Many biological targets, such as enzymes and receptors, are chiral and exhibit stereoselectivity, meaning they interact preferentially with one stereoisomer over others. If this compound or its analogues possess chiral centers, different enantiomers or diastereomers may exhibit significantly different herbicidal potencies or even distinct modes of action. Conformational analysis and docking studies that account for stereochemistry are therefore essential for understanding the full SAR landscape. For example, one enantiomer might fit perfectly into the active site, leading to high activity, while its mirror image might be inactive or even inhibitory to a different target.

Compound List:

this compound

Tantizon

Environmental Fate and Degradation Pathways of Isomethiozin

Abiotic Transformation Processes

Abiotic transformation refers to the breakdown of a chemical compound through non-biological processes, primarily driven by physical and chemical forces such as light and water.

Photodegradation Kinetics and Products

Photodegradation is the process by which chemical compounds are broken down by exposure to light, particularly ultraviolet (UV) radiation. While the potential for photodegradation of Isomethiozin in soil has been noted in research contexts regulations.gov, specific data detailing the kinetics (e.g., half-lives under defined light conditions) and the identification of resulting photoproducts for this compound are not extensively documented in the public domain. Further research would be required to elucidate these specific pathways and rates.

Hydrolysis and Other Chemical Degradation Mechanisms

Hydrolysis is a chemical reaction where water molecules break down a compound. This compound has been identified as a pro-herbicide that is readily hydrolyzed to metribuzin (B1676530) once it enters susceptible plants publications.gc.ca. This indicates that hydrolysis is a significant transformation mechanism for this compound, particularly within biological systems. However, detailed studies on the rates and products of this compound hydrolysis under various environmental conditions (e.g., different pH levels in water or soil) are limited. Other chemical degradation mechanisms beyond hydrolysis have not been specifically detailed for this compound in environmental contexts.

Biotic Degradation in Environmental Systems

Biotic degradation involves the breakdown of chemical compounds by living organisms, predominantly microorganisms such as bacteria and fungi.

Microbial Metabolism and Enzyme-Mediated Breakdown

Identification of Major Metabolites and Their Environmental Persistence

Following the hydrolysis pathway within plants, metribuzin is identified as a product of this compound transformation publications.gc.ca. However, information regarding other major metabolites that might arise from environmental degradation processes (biotic or abiotic) of this compound, and their subsequent environmental persistence, is not extensively documented. Understanding the persistence and potential ecotoxicity of any degradation products is a critical aspect of environmental risk assessment.

Environmental Distribution and Transport Research (e.g., Soil, Water Systems)

This compound has been detected in surface water samples, indicating its potential to be present in aquatic ecosystems diva-portal.org. Information regarding its distribution and transport within soil systems, such as adsorption coefficients (e.g., Koc values) that influence leaching potential, or specific environmental half-lives in soil and water, is not comprehensively available in the provided research materials. Understanding these parameters is vital for predicting its movement through soil profiles and its potential to reach groundwater or surface water bodies.

Compound List

The following chemical compounds were mentioned in the context of this article:

this compound

Metribuzin

Data Tables

Table 1: Known Transformation Pathways and Environmental Presence of this compound

| Pathway/Compartment | Description | Source Reference |

| Hydrolysis (in plants) | Readily hydrolyzed to metribuzin within susceptible plants. | publications.gc.ca |

| Surface Water | Detected in surface water samples. | diva-portal.org |

| Soil Photodegradation | Noted as a process studied, but specific kinetics/products are not detailed. | regulations.gov |

Table 2: Data Gaps in this compound Environmental Fate Research

| Process/Parameter | Status of Research for this compound | Potential Importance |

| Photodegradation Kinetics (Water/Soil) | Not extensively documented. | Determines persistence under sunlight. |

| Hydrolysis Rate (Environmental pH) | Not specifically quantified for environmental conditions. | Key abiotic degradation pathway. |

| Microbial Degradation Pathways | Not identified. | Major route for pesticide breakdown. |

| Major Metabolites (Biotic/Abiotic) | Only metribuzin from plant hydrolysis identified. | Persistence and toxicity of metabolites are crucial. |

| Soil Adsorption Coefficients (Koc) | Not found. | Influences mobility and leaching potential. |

| Environmental Half-lives (Soil, Water) | Not found. | Key indicator of persistence. |

Advanced Analytical Methodologies for Isomethiozin Detection and Quantification

Chromatographic Techniques for Residue Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, stand as the cornerstone for the analysis of Isomethiozin residues. These techniques offer high separation efficiency, enabling the isolation of the target analyte from complex sample matrices, and provide definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds. While specific applications for the direct analysis of this compound by GC-MS are not extensively documented in publicly available literature, the technique's principles are applicable. For GC-MS analysis of related isothiazolinone compounds, derivatization is often required to improve volatility and thermal stability. This process typically involves converting the polar functional groups of the analyte into less polar, more volatile derivatives, making them amenable to gas chromatographic separation. The subsequent detection by mass spectrometry allows for the sensitive and selective quantification of the derivatized this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the analysis of a wide range of pesticide residues, including compounds structurally similar to this compound. This technique is particularly advantageous for polar and thermally labile molecules that are not well-suited for GC-MS. In a typical LC-MS/MS workflow, this compound would be separated from other sample components on a reversed-phase or HILIC analytical column. Following chromatographic separation, the analyte enters the mass spectrometer, where it undergoes ionization, typically by electrospray ionization (ESI). The precursor ion corresponding to this compound is then selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions provides a high degree of selectivity and sensitivity for quantification.

High-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) mass spectrometry, offers an additional layer of confidence in identification. By providing highly accurate mass measurements, HRMS can help to elucidate the elemental composition of unknown compounds and confirm the identity of target analytes like this compound with a high degree of certainty, even in complex matrices.

A study detailing the analysis of a broad range of pesticides in plant-origin products included this compound in its supplementary data, indicating the use of an LC-MS/MS method for its detection. The specific parameters for this compound were not detailed in the main text, but its inclusion underscores the applicability of this technique.

Sample Preparation Strategies for Diverse Matrices (e.g., Plant, Soil, Water)

The successful analysis of this compound residues is highly dependent on the effectiveness of the sample preparation strategy. The goal is to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

For plant matrices , a common approach is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves an initial extraction with an organic solvent, followed by a partitioning step with salts to separate the organic and aqueous layers. A subsequent dispersive solid-phase extraction (d-SPE) step is then used to remove interfering matrix components such as pigments and lipids.

For soil samples , the extraction of this compound typically involves solvent extraction using an organic solvent or a mixture of solvents. The choice of solvent depends on the soil type and the physicochemical properties of this compound. Following extraction, a cleanup step, which may involve solid-phase extraction (SPE) or other chromatographic techniques, is often necessary to remove co-extracted matrix components that could interfere with the analysis.

In the case of water samples , the low expected concentrations of this compound often necessitate a pre-concentration step. Solid-phase extraction is a widely used technique for this purpose. The water sample is passed through a sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it prior to instrumental analysis.

Electrochemical Analytical Methods for this compound

Electrochemical methods offer a promising alternative to chromatographic techniques for the detection of this compound, providing advantages such as portability, rapid analysis, and lower cost. These methods are based on the electrochemical properties of the analyte, specifically its ability to be oxidized or reduced at an electrode surface.

Differential-Pulse Polarography and Voltammetry for Trace Analysis

In a hypothetical scenario, a differential-pulse voltammetric method for this compound would involve applying a series of voltage pulses to a working electrode immersed in a solution containing the analyte. The resulting current, which is proportional to the concentration of this compound, would be measured. The peak-shaped response obtained in differential-pulse techniques enhances sensitivity and allows for the determination of trace concentrations.

Method Validation and Quality Assurance in this compound Analysis

The reliability and accuracy of analytical data for this compound are paramount in various applications, from environmental monitoring to food safety assessment. To ensure the credibility of results, the analytical methods employed for the detection and quantification of this compound undergo rigorous validation processes. This section delves into the critical aspects of method validation and quality assurance, specifically focusing on the assessment of selectivity, sensitivity, limit of detection, and the robustness and reproducibility of analytical protocols.

Assessment of Selectivity, Sensitivity, and Limit of Detection

The validation of an analytical method for this compound critically evaluates its selectivity, sensitivity, and limits of detection (LOD) and quantification (LOQ). These parameters collectively determine the method's ability to accurately and reliably measure this compound, even at trace levels, in complex matrices.

Selectivity refers to the method's capability to distinguish and quantify this compound in the presence of other potentially interfering substances in the sample matrix. High selectivity is crucial to prevent false positives and ensure that the analytical signal is solely attributable to this compound. In modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), selectivity is often achieved through a combination of chromatographic separation and mass analysis. For instance, the use of specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode in tandem mass spectrometry (MS/MS) provides a high degree of selectivity for this compound.

Sensitivity of an analytical method for this compound is its ability to generate a measurable response to small changes in the analyte concentration. It is a critical factor for detecting low levels of the compound in various samples. The sensitivity of a method is often reflected in the slope of the calibration curve.

The Limit of Detection (LOD) is defined as the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of this compound that can be determined with a predefined level of precision and accuracy. Regulatory bodies often establish maximum residue limits (MRLs) for pesticides in food and environmental samples, and the analytical methods must have LOQs well below these limits.

Research has established these parameters for this compound in various matrices. For example, a study on the analysis of 304 pesticides in surface water using dispersive liquid-liquid microextraction coupled with gas chromatography-mass spectrometry (GC-MS) reported the following validation data for this compound:

| Parameter | Value |

|---|---|

| Linearity Range (µg L⁻¹) | 0.05–2.5 |

| Correlation Coefficient (r²) | 0.9917 |

| Recovery (%) at 0.25 µg L⁻¹ | 97.8 |

| Relative Standard Deviation (RSD) (%) | 14.6 |

| Limit of Detection (LOD) (µg L⁻¹) | 0.01 |

| Limit of Quantification (LOQ) (µg L⁻¹) | 0.032 |

Mechanisms of Resistance to Isomethiozin in Target Organisms

Evolutionary Dynamics of Isomethiozin Resistance Development:No studies were found that specifically analyze the evolutionary dynamics or selection pressures leading to this compound resistance in weed populations.

Due to the absence of specific scientific literature detailing the mechanisms of resistance to this compound, it is not possible to generate the requested article with the required depth of information, detailed research findings, and data tables. The current information is insufficient to meet the prompt's strict requirements for scientifically accurate content focused solely on this compound's resistance.

Compound List:

this compound

Computational and in Silico Studies on Isomethiozin

Molecular Modeling and Dynamics Simulations of Isomethiozin Interactions

Molecular modeling encompasses a variety of computational techniques used to build, display, manipulate, and analyze molecular structures and their properties. srmist.edu.in For a compound like this compound, these models provide a three-dimensional representation that is fundamental for understanding its spatial arrangement and potential interactions with biological targets or environmental components. researchgate.net Molecular dynamics (MD) simulations, a key component of molecular modeling, use these representations to study the physical movements of atoms and molecules over time. nih.govebsco.com By calculating the forces between particles and applying the laws of motion, MD simulations can reveal how a molecule like this compound might behave, change conformation, and interact with its surroundings. ebsco.comdovepress.com

The process involves creating a simulation system, such as this compound within an aqueous environment or near a biological membrane, and observing its behavior over nanoseconds or even microseconds. nih.govdiva-portal.org These simulations provide detailed, atomic-level information that can be difficult to obtain through experimental methods alone. dovepress.com For instance, MD simulations can be used to explore how this compound might bind to a target protein, elucidating the specific binding pathways and affinities involved. nih.gov While specific MD simulation studies focused solely on this compound are not widely documented in publicly available literature, the methodology remains a powerful tool for investigating its molecular interactions. nih.govqst.go.jp

Chemoinformatics and QSAR Approaches in Compound Optimization

Chemoinformatics applies information technology and computational methods to solve chemical problems, particularly in the context of large datasets of chemical compounds. eujournal.orgnumberanalytics.com It involves the management, analysis, and modeling of chemical information to predict the properties and activities of molecules. numberanalytics.comrjeid.com Quantitative Structure-Activity Relationship (QSAR) is a prominent chemoinformatic approach that aims to correlate the chemical structure of a compound with a specific property or biological activity through a mathematical model. imist.ma The underlying principle is that variations in the structural or physicochemical properties of a group of molecules are responsible for the differences in their activities. imist.maslideshare.net

For herbicides like this compound, chemoinformatic techniques have been applied to determine key physicochemical parameters. In one study, chemometric strategies such as principal component regression (PCR) and partial least squares (PLS) regression were used with UV-Vis spectrophotometric measurements to determine the acid dissociation constant (pKa). scispace.comresearchgate.net The pKa value for this compound was successfully calculated and compared with results from the SQUAD program, demonstrating the utility of these computational tools. scispace.com

| Compound | Method | Estimated pKa Value |

|---|---|---|

| This compound | PCR and PLS | 0.98 ± 0.03 |

QSAR models are developed by calculating molecular descriptors (numerical representations of molecular properties) and using statistical methods to build a predictive equation. imist.maresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby optimizing the design process. imist.ma An example of a QSAR equation developed for environmental risk assessment, which could be relevant for compounds like this compound, is log. pT30-1 = 0.489(log Kow) + ..., linking a toxicity endpoint to the octanol-water partition coefficient (Kow). regulations.gov

Predictive Toxicology and Environmental Risk Assessment via Modeling (Excluding direct safety/adverse effects)

Predictive toxicology utilizes computational models to forecast the potential for a chemical to exhibit certain toxicological effects, which is a critical component of environmental risk assessment (ERA). frontiersin.orgazolifesciences.comnih.gov These in silico methods analyze a compound's structure to predict its behavior and persistence in various environmental compartments, helping to anticipate potential risks. regulations.govnih.gov Modeling approaches in ERA can range from relatively simple QSARs to complex, systems-based landscape models that consider spatial and temporal factors. nih.gov

For pesticides such as this compound, predictive modeling is integral to the ecological risk assessment process. regulations.gov Models are used to estimate a compound's environmental fate, including how it might disperse in marine or terrestrial environments. dnv.com State-of-the-art numerical models can calculate the dispersion of chemical discharges, forming the basis for impact modeling and risk assessment. dnv.com These models integrate data on emission sources, environmental characteristics, and the properties of the chemical to predict exposure concentrations and potential risks to various organisms. nih.govefpia.eu

The goal is to create a framework for risk management by identifying potential hazards early in the development process. mdpi.com By leveraging computational tools, it is possible to screen large numbers of chemicals efficiently and prioritize those that may require more intensive experimental testing, thereby refining and reducing the reliance on traditional assessment methods. frontiersin.orgfda.gov

Future Perspectives in Isomethiozin Research

Exploration of Novel Applications Beyond Herbicidal Use (Non-human, non-clinical)

While isomethiozin is primarily recognized for its herbicidal properties, future research is anticipated to explore its potential in other non-herbicidal roles within agricultural and environmental contexts. The chemical structure of this compound suggests that it may possess other biological activities that could be harnessed for beneficial applications.

One promising area of investigation is its potential as an allelochemical . Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the germination, growth, survival, and reproduction of other organisms. mdpi.com These compounds, known as allelochemicals, can have inhibitory or stimulatory effects. nih.gov Research could focus on whether this compound, at sub-lethal concentrations, can act as a selective plant growth inhibitor, influencing the development of specific plant species without causing broad-spectrum herbicidal effects. nih.gov This could lead to its use in managing plant succession in ecological restoration projects or in controlling parasitic weeds with minimal disruption to the primary crop.

Another avenue for exploration is the role of this compound as a plant growth regulator . Plant growth regulators are substances that, in small amounts, alter the growth of plants, usually by affecting physiological processes. mdpi.com Studies could be designed to assess the impact of this compound on various aspects of plant development, such as root formation, flowering, and fruit setting. It is conceivable that specific derivatives or formulations of this compound could be developed to enhance desirable traits in certain crops, thereby improving yield or quality. The interaction of this compound with plant hormonal pathways would be a key focus of such research.

The potential applications of this compound could also extend to its use as a biochemical tool in plant biology research. By understanding its specific molecular targets, scientists could use this compound to probe fundamental physiological processes in plants. For instance, if this compound is found to specifically inhibit a particular enzyme, it could be used in laboratory settings to study the function of that enzyme and its role in plant metabolism and development.

Future research in these non-herbicidal areas will require a multidisciplinary approach, combining expertise in chemistry, plant physiology, and ecology to fully elucidate and capitalize on the broader biological activities of this compound.

Integration of Omics Technologies in Mechanistic Studies

To gain a more profound understanding of this compound's mechanism of action and its effects on target and non-target organisms, the integration of "omics" technologies is indispensable. These high-throughput molecular techniques, including transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular responses to this compound exposure.

Transcriptomics , the study of the complete set of RNA transcripts in a cell, can reveal how this compound affects gene expression. For example, a transcriptomic analysis of weeds treated with this compound could identify the genes that are up- or down-regulated in response to the herbicide. researchgate.netnih.gov This information can help to pinpoint the primary molecular pathways affected by the compound, offering clues about its mode of action and potential mechanisms of resistance. nih.gov

Proteomics , the large-scale study of proteins, can provide insights into the changes in protein expression and post-translational modifications following this compound treatment. nih.govmdpi.comrsc.org By comparing the proteomes of treated and untreated plants, researchers can identify proteins that are directly targeted by this compound or are part of the plant's stress response. nih.gov This can help to validate targets identified through transcriptomic studies and uncover novel aspects of the plant's response to the herbicide. mdpi.com

Metabolomics , the study of the complete set of small-molecule metabolites within a biological system, can offer a functional readout of the physiological state of an organism. By analyzing the metabolic profiles of plants exposed to this compound, scientists can identify changes in metabolic pathways, which can help to elucidate the biochemical consequences of the herbicide's action. nih.gov This can also be instrumental in understanding how plants detoxify the compound.

The integration of these omics technologies can provide a systems-level understanding of this compound's effects. mdpi.com For instance, combining transcriptomic and proteomic data can reveal correlations between gene expression and protein abundance, while integrating metabolomic data can link these molecular changes to functional outcomes. This holistic approach will be crucial for developing more effective and selective herbicides and for assessing the potential ecological impacts of this compound.

Sustainable Chemistry and Eco-Design Principles in Synthesis and Application

In line with the global push towards more environmentally friendly chemical processes, future research on this compound will increasingly focus on sustainable chemistry and eco-design principles. teamchem.co This involves developing greener synthetic routes and designing more environmentally benign formulations and application methods. rsc.orgrsc.org

Green Synthesis: The synthesis of this compound and other triazine derivatives traditionally involves methods that may use harsh reagents and generate significant waste. nih.gov Future research will aim to develop more sustainable synthetic protocols. Microwave-assisted and ultrasound-assisted synthesis are promising green chemistry approaches that can significantly reduce reaction times, energy consumption, and the use of hazardous solvents. chim.itmdpi.comnih.govresearchgate.net These methods often lead to higher yields and cleaner reaction profiles, minimizing the need for extensive purification steps. chim.itresearchgate.net The use of water as a solvent in these reactions is a particularly attractive feature from an environmental perspective. nih.govresearchgate.net

| Synthesis Method | Key Advantages | Potential for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often solvent-free, higher yields. chim.itnih.gov | Could streamline the synthesis of the triazine core of this compound, reducing energy consumption and waste. |

| Ultrasound-Assisted (Sonochemical) Synthesis | Efficient energy input, can be performed in aqueous media, reduces reaction times. nih.govmdpi.comresearchgate.net | Offers a low-energy, environmentally friendly alternative for key steps in this compound production, potentially using water as a solvent. nih.govresearchgate.net |

| Catalytic Methods | Use of catalysts can enable milder reaction conditions and improve selectivity. | Development of novel catalysts could lead to more efficient and atom-economical synthetic routes to this compound. |

Furthermore, research into novel delivery systems, such as microencapsulation or the use of nanomaterials, could lead to more efficient and targeted application of this compound. elsevierpure.com These advanced formulations could ensure that the herbicide is released in a controlled manner, maximizing its effect on target weeds while minimizing its dispersal into the wider environment. The goal is to create highly effective herbicidal products that are also safer for non-target organisms and ecosystems. researchgate.netnih.gov

Advanced Analytical Techniques for Environmental Monitoring and Degradation Profiling

The responsible use of any agricultural chemical requires robust methods for monitoring its presence in the environment and understanding its fate. Future research on this compound will leverage advanced analytical techniques to achieve highly sensitive and specific detection and to characterize its degradation pathways.

Environmental Monitoring: The detection of this compound residues in soil, water, and food commodities is crucial for regulatory purposes and for assessing its environmental impact. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high sensitivity, selectivity, and ability to analyze a wide range of compounds. nih.govresearchgate.netlcms.czhplc.eu Future work will likely focus on refining LC-MS/MS methods to achieve even lower detection limits and to enable the simultaneous analysis of this compound and its key metabolites in complex matrices. nih.govwur.nl

Biosensors represent another exciting frontier in environmental monitoring. nih.govresearchgate.net These devices combine a biological recognition element (such as an enzyme, antibody, or aptamer) with a transducer to generate a measurable signal in the presence of the target analyte. razi.ac.ir Biosensors offer the potential for rapid, portable, and cost-effective on-site detection of this compound, which would be invaluable for real-time environmental monitoring and for ensuring food safety. mdpi.comscispace.com

| Technique | Principle | Application for this compound |

|---|---|---|

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them based on their mass-to-charge ratio. nih.govresearchgate.net | Highly sensitive and specific quantification of this compound and its metabolites in environmental and food samples. lcms.czhplc.eu |

| GC-MS/MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | Analysis of volatile degradation products of this compound or derivatives. |

| Biosensors | Utilize a biological component for specific recognition of the target analyte. nih.govresearchgate.netrazi.ac.ir | Potential for rapid, on-site screening of this compound in water and soil samples. mdpi.comscispace.com |

Degradation Profiling: Understanding how this compound breaks down in the environment is essential for assessing its persistence and the potential toxicity of its degradation products. elsevierpure.com Forced degradation studies, which involve subjecting the compound to various stress conditions (e.g., hydrolysis, oxidation, photolysis), are used to identify potential degradation pathways. mdpi.comindexcopernicus.com High-resolution mass spectrometry techniques, such as time-of-flight (TOF) mass spectrometry, are powerful tools for identifying and characterizing the structures of unknown degradation products. nih.gov By elucidating the degradation profile of this compound, scientists can build a more complete picture of its environmental fate and ensure that its use does not lead to the accumulation of harmful substances. nih.gov

Q & A

Q. What established methods are used for synthesizing Isomethiozin, and how can researchers optimize these protocols?

- Methodological Answer : Synthesis protocols for this compound typically involve nucleophilic substitution or catalytic coupling reactions. To optimize yield, employ factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst concentration). Use HPLC or GC-MS to monitor reaction progress and purity . Validate protocols by replicating literature methods with controlled variables, ensuring reproducibility. For novel routes, characterize intermediates via NMR and IR spectroscopy, adhering to IUPAC guidelines for reporting synthetic steps .

Q. Which analytical techniques are recommended for quantifying this compound in environmental samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and selectivity, especially in complex matrices like soil or water. Validate methods by determining:

- Limit of Detection (LOD) : ≤ 0.1 µg/L.

- Recovery Rate : 80–120% via spiked samples.

- Matrix Effects : Assess using post-column infusion .

Table 1 compares common techniques:

| Technique | LOD (µg/L) | Recovery (%) | Key Applications |

|---|---|---|---|

| LC-MS/MS | 0.01 | 95–105 | Trace analysis in water |

| HPLC-UV | 0.5 | 85–95 | Bulk sample screening |

| GC-ECD | 0.1 | 75–90 | Volatile derivatives |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation half-lives of this compound across studies?

- Methodological Answer : Contradictions often arise from varying experimental conditions (pH, microbial activity, light exposure). Conduct a meta-analysis to identify confounding variables . Design controlled microcosm studies replicating environmental conditions (e.g., OECD 307 guidelines for soil degradation). Use isotopically labeled this compound (e.g., ¹⁴C-labeled) to track mineralization pathways and validate kinetics via first-order decay models .

Q. What computational strategies are effective for modeling this compound’s binding affinity to target enzymes?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (GROMACS) to predict binding modes. Validate using:

- Free Energy Calculations : MM-PBSA/GBSA methods.

- Experimental Correlates : Surface plasmon resonance (SPR) for kinetic parameters (KD, kon/koff).

Cross-reference with crystallographic data (PDB) if available, and apply machine learning (e.g., Random Forest) to predict structure-activity relationships .

Q. How should researchers design ecotoxicological studies to assess this compound’s impact on non-target organisms?

- Methodological Answer : Follow tiered testing frameworks:

Acute Toxicity : ASTM/EOECD guidelines for Daphnia magna (48-hr EC₅₀).

Chronic Effects : Prolonged exposure studies (e.g., algal growth inhibition over 72 hours).

Trophic Transfer : Mesocosm experiments to evaluate bioaccumulation in aquatic food webs.

Use probabilistic risk assessment models (e.g., SSD curves) to extrapolate lab data to field scenarios .

Methodological Frameworks for Research Design

Q. What strategies ensure rigorous formulation of research questions for this compound studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) . For example:

- Population : Soil microbiota in agricultural regions.

- Intervention : this compound exposure at 10 ppm.

- Comparison : Untreated control groups.

- Outcome : Microbial diversity shifts (16S rRNA sequencing).

Q. How can researchers address gaps in existing literature on this compound’s metabolic pathways?

- Answer : Perform systematic reviews using PRISMA guidelines to identify knowledge gaps. Use in vitro hepatic microsomal assays (e.g., human CYP450 isoforms) to identify phase I metabolites. For phase II conjugates, employ high-resolution mass spectrometry (HRMS) and compare fragmentation patterns with spectral libraries .

Data Management and Reproducibility

Q. What best practices should be followed for documenting this compound research data?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.